4-Isobutoxy-3-(trifluoromethyl)benzonitrile

Description

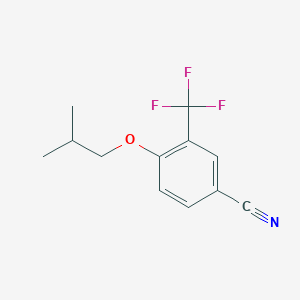

4-Isobutoxy-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative characterized by an isobutoxy group (-OCH2CH(CH3)2) at the para position and a trifluoromethyl (-CF3) group at the meta position relative to the nitrile (-CN) functional group. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4-(2-methylpropoxy)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c1-8(2)7-17-11-4-3-9(6-16)5-10(11)12(13,14)15/h3-5,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBZFZYOSGJDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of 4-Isobutoxy-3-(trifluoromethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-Isobutoxy-3-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for further modifications that can lead to the development of new therapeutic agents. Notably, it is used in the synthesis of enzalutamide, a drug used in the treatment of prostate cancer. The compound's trifluoromethyl group enhances its biological activity and stability, making it a valuable building block in drug design .

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and anticancer properties. The introduction of the trifluoromethyl group can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacological profiles . Ongoing studies are investigating its efficacy against various cancer cell lines, with preliminary results suggesting promising antiproliferative effects.

Materials Science

Polymer Chemistry

In materials science, 4-Isobutoxy-3-(trifluoromethyl)benzonitrile can be utilized in the synthesis of specialized polymers. The incorporation of trifluoromethyl groups into polymer backbones can impart unique thermal and chemical resistance properties, making these materials suitable for high-performance applications such as coatings and adhesives .

Nanotechnology Applications

The compound's ability to form stable complexes with metal ions has implications in nanotechnology. It can be employed in the development of nanomaterials for sensors and electronic devices due to its electronic properties and stability under various conditions .

Agrochemicals

Pesticide Development

The structural characteristics of 4-Isobutoxy-3-(trifluoromethyl)benzonitrile make it a candidate for developing new agrochemicals, particularly fungicides and herbicides. Research has shown that similar compounds exhibit effective fungicidal activity, which could be harnessed for agricultural applications . The trifluoromethyl group is known to enhance biological activity while reducing environmental persistence.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects on prostate cancer cell lines | Showed significant growth inhibition at low concentrations |

| Polymer Synthesis Research | Developed new polymer composites | Enhanced thermal stability and chemical resistance observed |

| Agrochemical Efficacy Study | Evaluated fungicidal properties | Demonstrated effective control over several fungal pathogens |

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Note: Molar mass for 4-Isobutoxy-3-(trifluoromethyl)benzonitrile is estimated based on structural similarity to 4-Isopropoxy-3-(trifluoromethyl)benzonitrile .

Substituent Effects on Physicochemical Properties

- Alkoxy Group Variations : The isobutoxy group in the target compound provides greater steric bulk and lipophilicity compared to the isopropoxy group in 4-Isopropoxy-3-(trifluoromethyl)benzonitrile. This difference may influence solubility, bioavailability, and binding interactions in biological systems .

- Trifluoromethyl (-CF3) Contribution : The electron-withdrawing -CF3 group enhances metabolic stability and resistance to oxidative degradation across all analogs, a critical feature in drug design .

- Heterocyclic Moieties: Compounds with imidazolidinone-thioxo (e.g., CAS 155180-53-3) or thiazolidinone rings exhibit distinct pharmacological activities, such as receptor modulation, which are absent in the simpler alkoxy-substituted benzonitriles .

Research Implications and Gaps

Further research is needed to:

Validate its synthetic pathways and stability under physiological conditions.

Explore its pharmacokinetic profile relative to isopropoxy and heterocyclic analogs.

Investigate specific biological targets, such as enzyme inhibition or receptor binding.

Biological Activity

Overview

4-Isobutoxy-3-(trifluoromethyl)benzonitrile is a synthetic compound characterized by its unique molecular structure, which includes an isobutoxy group and a trifluoromethyl group attached to a benzonitrile core. This structural configuration endows the compound with distinct chemical properties that are relevant in various biological contexts, including medicinal chemistry and biochemistry.

The biological activity of 4-Isobutoxy-3-(trifluoromethyl)benzonitrile primarily arises from its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to enzymes and receptors, thereby modulating their activity. Such interactions can lead to various biological effects, including antibacterial and anticancer activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds featuring trifluoromethyl groups. For instance, related compounds have demonstrated broad-spectrum activity against enteric pathogens, with significant efficacy in reducing bacterial counts in vitro. The mechanism involves inducing stress on the bacterial cell envelope, which disrupts the proton motive force and leads to cell death .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| IITR00210 | < 1 µM | E. coli |

| IITR00210 | > 3 Log reduction | Enteropathogens |

Anticancer Activity

4-Isobutoxy-3-(trifluoromethyl)benzonitrile has also been investigated for its anticancer properties. In vitro studies have shown that compounds with similar structures exhibit promising results against various cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 44.4 | PACA2 |

| Compound B | 22.4 | PACA2 |

| Doxorubicin | 52.1 | PACA2 |

These findings suggest that modifications of the benzonitrile structure can lead to enhanced anticancer activity compared to existing chemotherapeutic agents.

Case Studies

- Discovery of Small Molecule Antagonists : A study focused on small molecule antagonists of RXFP3 revealed that compounds similar to 4-Isobutoxy-3-(trifluoromethyl)benzonitrile exhibited significant antagonist activity, highlighting the importance of structural features in determining biological efficacy .

- Impact of Trifluoromethyl Groups : Research has shown that the presence of trifluoromethyl groups can significantly influence the biological activity of compounds, affecting their lipophilicity and interaction with biological targets . This has been corroborated by studies demonstrating improved antibacterial properties in compounds containing such functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.